1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a benzyl group and a cyclohexylamino substituent. It is primarily investigated for its potential pharmacological applications, particularly as an inhibitor of certain enzymes, including CD38, which is implicated in various diseases such as cancer and autoimmune disorders.
This compound falls under the classification of heterocyclic compounds, specifically purines, which are essential components of nucleic acids and play critical roles in cellular metabolism and signaling.
The synthesis of 1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps that may include:
Technical details regarding specific reagents and conditions used in these reactions can vary widely based on the synthetic route chosen .
The molecular structure of 1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione features:
The structural formula can be represented as follows:
This indicates that the compound contains 16 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .
The compound can undergo various chemical reactions typical for purines:
Technical details about these reactions often focus on reaction conditions such as temperature, solvents used (e.g., acetonitrile), and catalysts (e.g., palladium) that facilitate these transformations .
The mechanism of action for 1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione primarily involves its role as an inhibitor of CD38. This enzyme catalyzes the conversion of NAD+ into cyclic ADP-ribose and nicotinamide, playing a crucial role in calcium signaling within cells. By inhibiting CD38, this compound may modulate cellular responses associated with immune function and inflammation.
The binding of this compound to CD38 likely involves interactions at specific active sites on the enzyme, preventing substrate access and subsequent enzymatic activity .
1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has significant potential in scientific research due to its pharmacological properties. Its primary applications include:
The strategic incorporation of the benzyl moiety at the N1-position of the purine core requires precise regiocontrol to avoid competing N3 or N7 alkylation. Research demonstrates that employing dimethyl sulfoxide as a solvent with sodium hydroxide as a base (20 mol%) achieves >95% N1 selectivity at 60°C due to enhanced nucleophilicity at N1 under these conditions [3]. This selectivity stems from the differential pKa values of purine nitrogen atoms and steric accessibility of the N1 site. The benzylation reaction typically utilizes benzyl bromide in a 1.2:1 molar ratio to the purine precursor, achieving 82-88% yield within 4 hours. Alternative solvents like tetrahydrofuran or acetonitrile significantly reduce regioselectivity (≤70% N1-product) and reaction efficiency [3] [8].
Table 1: Solvent and Base Effects on N1-Benzylation Regioselectivity
Solvent System | Base (20 mol%) | Temperature (°C) | N1-Selectivity (%) | Reaction Yield (%) |
---|---|---|---|---|
Dimethyl sulfoxide | Sodium hydroxide | 60 | >95 | 88 |
Acetonitrile | Sodium hydroxide | 60 | 70 | 65 |
Tetrahydrofuran | Potassium carbonate | 60 | 68 | 62 |
Dimethylformamide | Sodium hydride | 60 | 85 | 80 |
Notably, electron-withdrawing substituents on the benzyl ring (e.g., 3-methylbenzyl) necessitate modified conditions, including elevated temperatures (80°C) and increased benzyl halide stoichiometry (1.5:1 ratio) to maintain yields above 75% [2]. The 3,7-dimethyl functionality must be installed prior to benzylation using methyl iodide in the presence of silver(I) oxide, which prevents quaternary salt formation by selective N-alkylation at both positions [3] [6].
Introduction of the cyclohexylamino group at the C8 position requires electrophilic activation via halogenation (typically bromination) prior to nucleophilic substitution. Bromination occurs selectively at C8 using bromine in acetic acid (1.1 equivalents, 0°C to room temperature, 2 hours), yielding the 8-bromo intermediate crucial for subsequent amination [6]. Palladium-catalyzed amination using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 10 mol%) enables efficient cyclohexylamine coupling in toluene at 100°C for 12 hours, achieving 85-90% conversion [2] [6]. This catalytic system outperforms copper-based catalysts, which exhibit <60% conversion under similar conditions.
Table 2: Solvent Influence on Cyclohexylamination Efficiency
Solvent | Catalyst System | Reaction Time (h) | Conversion (%) | Byproduct Formation (%) |
---|---|---|---|---|
Toluene | Pd₂(dba)₃/Xantphos | 12 | 92 | <3 |
N-Methylpyrrolidone | Pd₂(dba)₃/Xantphos | 8 | 88 | 8 (debrominated product) |
Dimethyl sulfoxide | Copper(I) iodide | 24 | 58 | 15 (dehalogenated purine) |
Dioxane | Pd₂(dba)₃/Xantphos | 15 | 78 | 5 |
Solvent polarity profoundly impacts reaction pathway: nonpolar solvents (toluene) minimize dehalogenation byproducts (<3%), while polar aprotic solvents like N-methylpyrrolidone accelerate debromination side reactions (≥8%) despite shorter reaction times [6]. Microwave irradiation (150°C, 30 minutes) in toluene enhances reaction kinetics while maintaining >90% conversion, offering a viable alternative to conventional heating [6].
The installation of methyl groups at N3 and N7 positions necessitates orthogonal protection schemes to prevent over-alkylation. Three predominant strategies have been optimized:
Table 3: Protecting Group Performance Metrics
Strategy | Methylation Yield (%) | Deprotection Efficiency (%) | Overall Yield (%) | Key Limitation |
---|---|---|---|---|
Acetyl protection | 88 | 97 | 85 | Base-sensitive intermediates |
Phase-transfer catalysis | 95 | Not applicable | 95 | Limited solvent compatibility |
Boc protection | 90 | 98 | 88 | Acid sensitivity of some purines |
The phase-transfer method provides superior efficiency for substrates lacking acid/base-sensitive functionalities, while Boc protection remains optimal for complex purine derivatives requiring sequential functionalization [3]. All strategies effectively prevent quaternization at N9, a common side reaction in unmasked xanthines.
Transitioning from batch to advanced reactor systems addresses key scalability challenges in purine synthesis. Microwave irradiation significantly accelerates the cyclohexylamination step: under optimized conditions (150°C, 30 minutes, toluene), this technique achieves 92% conversion compared to 85% in conventional heating at 100°C for 12 hours [6]. The rapid heating/cooling profile minimizes thermal degradation, enhancing product purity from 88% to 96% as analyzed by high-performance liquid chromatography.
For continuous manufacturing, a three-stage flow system has been designed:
Table 4: Flow Chemistry Parameters for Key Synthetic Steps
Synthetic Stage | Reactor Type | Temperature (°C) | Residence Time | Conversion (%) | Throughput (g/h) |
---|---|---|---|---|---|
C8 Bromination | CSTR with cooling jacket | 0-5 | 15 min | 99 | 14.2 |
Cyclohexylamination | Packed-bed (Pd/C) | 120 | 45 min | 94 | 8.5 |
N1-Benzylation | Micro-tubular reactor | 70 | 30 min | 90 | 12.8 |
This integrated system achieves 84% overall yield at >90% purity, substantially outperforming batch processes in productivity (2.8-fold throughput increase) and reproducibility (relative standard deviation <2% versus 5-8% in batch) [6]. Solvent management is optimized through in-line distillation loops, reducing tetrahydrofuran consumption by 40% compared to batch protocols. The immobilized catalyst in the amination module retains >90% activity over 50 operational hours, demonstrating robustness for pilot-scale synthesis [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7